Benzoclidine hydrochloride
Description
Structural Significance of the Quinuclidine (B89598) Ring System in Bioactive Molecules
The quinuclidine ring system, chemically known as 1-azabicyclo[2.2.2]octane, is a rigid and chemically stable heterocyclic structure. smolecule.com Its distinct three-dimensional conformation and the presence of a tertiary amine nitrogen atom at the bridgehead position are key to its biological activity. ijrps.com This rigid structure allows for a precise orientation of substituent groups, which can lead to high-affinity interactions with biological targets. The basicity of the nitrogen atom, which is comparable to aliphatic amines, allows for the formation of salts, such as hydrochlorides, enhancing solubility and suitability for pharmaceutical formulations. srce.hr The stability of the quinuclidine ring is remarkable; it remains unchanged even when heated with concentrated mineral acids or treated with oxidizing agents like potassium permanganate. srce.hr This inherent stability makes it a reliable scaffold in drug design.
Overview of Therapeutically Relevant Quinuclidine Derivatives
The quinuclidine moiety is a core component in a diverse range of FDA-approved medications and investigational drugs. ijrps.comrsc.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, antiparasitic, and antitumor effects. smolecule.com For instance, compounds incorporating the quinuclidine scaffold are utilized in the treatment of neurotic disorders and depression. mdpi.com Furthermore, certain quinuclidine derivatives act as antagonists of the 5-hydroxytryptamine3 (5-HT3) receptor, a ligand-gated ion channel that regulates the membrane potential of cells in the central nervous system, leading to their use as effective antiemetic agents in chemotherapy. srce.hr The versatility of the quinuclidine core is also evident in its use in developing agents targeting the α7-nicotinic acetylcholine (B1216132) receptor for potential treatment of schizophrenia and Alzheimer's disease. srce.hr
Benzoclidine (B90823) Hydrochloride: A Key Example within Quinuclidine Pharmaceutical Research
Benzoclidine hydrochloride stands out as a significant derivative within the quinuclidine class of compounds. ijrps.comrsc.org It is recognized for its tranquilizing and hypotensive properties. ncats.io Research has indicated that this compound exerts its effects by reducing the excitability of the central nervous system. ncats.io This action is believed to be responsible for its ability to enhance the effects of hypnotic drugs and analgesics. ncats.io The hydrochloride salt form of benzoclidine is a common pharmaceutical preparation.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMCYQIJOUUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16852-81-6 (Parent) | |
| Record name | Oxylidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7348-26-7 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-benzoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7348-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxylidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZOCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZYM70P491 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Benzoclidine Hydrochloride and Quinuclidine Scaffolds
Strategies for the Preparation of Quinuclidine (B89598) Ring Systems
The synthesis of the quinuclidine scaffold has been a subject of extensive research, leading to the development of both classical and contemporary strategies. These methods are crucial for accessing not only the basic quinuclidine structure but also functionalized derivatives that serve as precursors for complex molecules. wiley.comliverpool.ac.uk
Conventional and Modern Synthetic Routes to Quinuclidin-3-one (B120416) Hydrochloride and Related Intermediates
Quinuclidin-3-one is a pivotal intermediate in the synthesis of many quinuclidine-based compounds. researchgate.net Traditionally, the construction of the quinuclidine ring has relied on the cyclization of appropriately functionalized piperidine (B6355638) precursors. liverpool.ac.uk Common strategies include intramolecular nucleophilic substitution, conjugate addition, Dieckmann cyclization, and the ring opening of epoxides. liverpool.ac.uk However, a significant drawback of these methods is the often limited availability of the required piperidine starting materials, which may themselves necessitate lengthy synthetic sequences. liverpool.ac.uk
An improved laboratory-scale synthesis of quinuclidin-3-one hydrochloride starts from piperidine-4-carboxylic acid. The process involves the esterification of the carboxylic acid, followed by condensation with methyl chloroacetate (B1199739) and subsequent cyclization. researchgate.net Another conventional method involves the oxidation of quinuclidin-3-ol with potassium permanganate, which can produce quinuclidin-3-one in high yield. wiley.com
More modern approaches have focused on developing highly efficient and stereoselective methods. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric construction of quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org This method provides access to a wide range of functionalized quinuclidines in good to excellent yields (68%–96%), high diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee) under mild conditions. chinesechemsoc.orgchinesechemsoc.org Another innovative strategy involves a palladium-mediated intramolecular allylic alkylation of a ketone enolate, which allows for a regio- and diastereoselective C3-C4 ring closure to form the quinuclidine ring system. pitt.eduacs.org
| Method | Starting Material | Key Transformation | Yield | Reference |
| Oxidation | Quinuclidin-3-ol | KMnO4 oxidation | 80% | wiley.com |
| Improved Classical Route | Piperidine-4-carboxylic acid | Multi-step synthesis involving cyclization | Not specified | researchgate.net |
| Iridium-Catalyzed Dearomatization | Tetrahydro-β-carboline derived allylic carbonates | Intramolecular asymmetric allylic dearomatization | 68%–96% | chinesechemsoc.orgchinesechemsoc.org |
| Palladium-Mediated Alkylation | Functionalized piperidine derivative | Intramolecular allylic alkylation | Not specified | pitt.eduacs.org |
Atom-Economic and Environmentally Conscious Synthesis Approaches (Green Chemistry)
In line with the principles of green chemistry, significant efforts have been directed towards developing more atom-economic and environmentally benign synthetic routes to quinuclidine scaffolds. researchgate.netrsc.org Atom economy is a critical concept in green chemistry, aiming to maximize the incorporation of all atoms from the starting materials into the final product. researchgate.net
One such approach is the use of biocatalysis. For example, the preparation of (3R)-quinuclidinol, a valuable chiral intermediate, has been achieved through the heterogeneous biocatalytic hydrogenation of 3-quinuclidinone. frontiersin.org This method can be performed in a continuous flow reactor at ambient pressure, offering a safer and more sustainable alternative to traditional metal-catalyzed hydrogenations that often require high pressures of H2 gas. frontiersin.org
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has also emerged as a green alternative. rsc.org Nickel-catalyzed mechanochemical amination protocols, for instance, can be more energy-efficient and reduce waste by minimizing or eliminating the need for solvents. rsc.org Furthermore, the development of catalytic reactions that proceed via hydrogen atom transfer (HAT) mechanisms contributes to greener synthesis. colab.ws For example, electrochemical Minisci-type acylation reactions mediated by quinuclidine can be carried out without external chemical oxidants, thus reducing the generation of stoichiometric waste. rsc.org The direct dehydrogenative coupling of alcohols and amines to form amides, a reaction type relevant to the functionalization of quinuclidine precursors, is another example of a more sustainable and atom-economical synthetic procedure. mdpi.com
Specific Synthesis of Benzoclidine (B90823) Hydrochloride Analogues
The synthesis of analogues of Benzoclidine hydrochloride often involves the modification of the quinuclidine core. Key reactions for introducing diversity include N-quaternization and the derivatization of functional groups on the quinuclidine ring.
N-Quaternization Reactions via Menshutkin Methodology
The Menshutkin reaction is a classical and widely used method for the synthesis of quaternary ammonium (B1175870) salts from tertiary amines and alkyl halides. researchgate.netwikipedia.org This SN2 reaction is fundamental for preparing a variety of quaternary quinuclidinium compounds, which are analogues of the protonated form of Benzoclidine. nih.govwikipedia.org The quaternization of the bridgehead nitrogen of the quinuclidine ring system introduces a permanent positive charge and allows for the attachment of various alkyl or arylalkyl groups. nih.gov
The reaction is typically performed by treating the parent quinuclidine derivative with an appropriate alkyl or aryl halide in a suitable solvent. nih.govwikipedia.org Optimal conditions for the Menshutkin reaction often involve the use of alkyl bromides in a solvent like dry tetrahydrofuran (B95107) at reflux temperature. nih.gov The reactivity of the alkyl halide generally follows the order of I > Br > Cl. wikipedia.org The choice of solvent can also significantly influence the reaction rate. acs.org This methodology has been successfully employed to synthesize a wide range of N-substituted quinuclidinium salts, including those derived from 3-hydroxyiminoquinuclidine and other functionalized quinuclidines. nih.govrsc.org
| Reactant 1 (Quinuclidine Derivative) | Reactant 2 (Halide) | Solvent | Conditions | Reference |
| 3-hydroxyiminoquinuclidine | Butenyl bromide | Tetrahydrofuran | Reflux | nih.gov |
| 3-hydroxyiminoquinuclidine | Benzyl (B1604629) bromide | Tetrahydrofuran | Reflux | nih.gov |
| PDPF-Br (Bromoalkylated polymer) | Quinuclidine | N-Methyl-2-pyrrolidone (NMP) | 80 °C | rsc.org |
Preparation of 3-Hydroxyiminoquinuclidine Derivatives
3-Hydroxyiminoquinuclidine serves as a versatile intermediate for the synthesis of various Benzoclidine analogues. It is readily prepared from quinuclidin-3-one hydrochloride. nih.gov The synthesis involves the reaction of quinuclidin-3-one with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide. nih.gov The resulting oxime is typically obtained as the thermodynamically more stable (E)-isomer. nih.gov
This 3-hydroxyiminoquinuclidine can then be subjected to further derivatization. For example, it can undergo N-quaternization via the Menshutkin reaction with a variety of alkyl and benzyl halides to produce a library of quaternary ammonium compounds. nih.govresearchgate.net These derivatives, which feature both the quinuclidine core and a modifiable oxime functionality, are valuable for structure-activity relationship studies. The synthesis of these compounds is often straightforward, with the quaternary salts precipitating from the reaction mixture and being purified by recrystallization. nih.gov
Optimization of Reaction Conditions and Yields in Quinuclidine Synthesis
The efficiency and yield of quinuclidine synthesis are highly dependent on the optimization of reaction conditions. This includes the choice of catalyst, solvent, base, and temperature. For instance, in the iridium-catalyzed asymmetric synthesis of quinuclidine derivatives, a screening of bases and solvents is crucial. chinesechemsoc.org While various bases can be used, the choice can impact both the yield and the stereoselectivity of the reaction. chinesechemsoc.org
In the context of catalysis, the basicity of quinuclidine-based catalysts has been shown to correlate with their reactivity in certain reactions. researchgate.net For example, in the Baylis-Hillman reaction, a direct correlation between the pKa of the quinuclidine catalyst and the reaction rate was established, with the more basic quinuclidine being the most effective catalyst. researchgate.net The addition of protic additives, such as methanol (B129727), can further accelerate these reactions. researchgate.net
Optimization of reaction conditions is also critical in light-mediated reactions. In the synthesis of decarboxylated products using 3-acetoxyquinuclidine as a catalyst, changing the solvent from acetonitrile (B52724) to dimethylformamide (DMF) significantly improved the reaction yield from 69% to 91% and reduced the reaction time. acs.org Further optimization of the catalyst loading was also shown to be important for achieving high yields. acs.org These examples underscore the importance of systematic optimization of reaction parameters to achieve efficient and high-yielding syntheses of quinuclidine derivatives. nih.govchinesechemsoc.orgacs.org
| Reaction Type | Parameter Optimized | Finding | Reference |
| Ir-catalyzed dearomatization | Base and solvent | Catalyst prepared by nPrNH2 activation in THF at 50 °C found to be effective. | chinesechemsoc.org |
| Baylis-Hillman Reaction | Catalyst basicity and additives | Quinuclidine (most basic) was the optimal catalyst; methanol as an additive enhanced the rate. | researchgate.net |
| Light-mediated decarboxylation | Solvent and catalyst loading | DMF was a superior solvent to MeCN, increasing yield from 69% to 91%; 10 mol% catalyst was optimal. | acs.org |
| Menshutkin N-quaternization | Halide and solvent | Alkyl bromides in refluxing THF provided optimal conditions. | nih.gov |
Molecular Pharmacology and Mechanistic Investigations of Benzoclidine Hydrochloride
Exploration of Molecular Targets and Receptor Interactions
Benzoclidine (B90823) hydrochloride, a member of the quinuclidine (B89598) class of compounds, has been a subject of pharmacological research to elucidate its interactions with molecular targets within the central nervous system. srce.hr The primary focus of these investigations has been its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), a diverse family of ligand-gated ion channels involved in a wide array of physiological processes.
Investigation of Nicotinic Acetylcholine Receptor (nAChR) Subtype Interactions of Quinuclidine Derivatives.wikipedia.org
Quinuclidine-containing compounds are recognized for their interaction with nAChRs. nih.gov Research into quinuclidine derivatives has revealed a significant degree of subtype selectivity, largely influenced by the stereochemistry of the quinuclidine scaffold. nih.gov Specifically, the chirality at the C3 position of the quinuclidine ring plays a pivotal role in determining which nAChR subtype a particular derivative will preferentially bind to. nih.gov
Studies have demonstrated that (R)-enantiomers of quinuclidine derivatives exhibit selectivity for the α7 nAChR subtype over the α4β2 and, to a lesser extent, the α3β4 subtypes. nih.gov Conversely, the (S)-enantiomers show a preference for the α3β4 subtype over both α4β2 and α7 nAChRs. nih.govresearchgate.net This stereochemical influence highlights the nuanced structural requirements for achieving subtype-selective nAChR ligands.
A library of benzamides, including quinuclidine benzamides, was screened for agonist activity at the α7 nAChR using a functional, cell-based assay with a chimeric receptor. nih.gov This screening identified quinuclidine benzamides as possessing α7 nAChR agonist activity. nih.gov
Functional Receptor Binding and Selectivity Profiling via Cell-Based Assays.wikipedia.org
Cell-based assays are crucial tools for characterizing the functional activity and selectivity of compounds like benzoclidine hydrochloride at nAChRs. These assays, often measuring calcium influx or utilizing radioligand binding, provide quantitative data on a compound's potency and efficacy at different receptor subtypes. conicet.gov.arconicet.gov.ar
For instance, the antagonistic potency of a series of 2-benzylquinuclidine derivatives, including hydrochloride salts, was evaluated using Ca2+ influx assays in cells expressing human α7 or α4β2 nAChR subtypes. conicet.gov.arconicet.gov.ar Radioligand binding experiments were also employed to determine the inhibitory mechanisms. conicet.gov.arconicet.gov.ar The results from these assays indicated that while the methiodide derivatives acted as competitive antagonists at the hα7 nAChR, they functioned as noncompetitive antagonists at the hα4β2 subtype. conicet.gov.arconicet.gov.ar
Similarly, the binding affinities of novel quinuclidine anti-1,2,3-triazole derivatives were determined for α7, α3β4, and α4β2 nAChR subtypes, revealing significant differences in selectivity based on their stereochemistry. nih.gov
Table 1: Binding Affinities (Ki, nM) of Quinuclidine Derivatives at nAChR Subtypes
| Compound | α7 | α3β4 | α4β2 |
| (R)-T5 | 22.5 | - | 5059 |
| (S)-T2 | - | 2.25 | - |
| (S)-T1 | - | 2.25 | - |
| (S)-T5 | - | - | 414 |
Data sourced from a study on novel quinuclidine anti-1,2,3-triazole derivatives. researchgate.net A lower Ki value indicates a higher binding affinity.
Elucidation of Mechanism of Action at a Molecular Level
Understanding the precise molecular interactions between this compound and its receptor targets is key to comprehending its pharmacological profile. This involves dissecting the structural features that govern binding and the subsequent effects on cellular signaling.
Structural Determinants of Ligand-Receptor Recognition.wikipedia.orgnih.gov
The interaction between a ligand like a quinuclidine derivative and an nAChR is governed by specific structural features on both the molecule and the receptor. The nicotinoid pharmacophore generally includes a positively charged nitrogen center that interacts with the "aromatic box" of the nAChR, and a nitrogen-containing heterocycle that can form hydrogen bonds. conicet.gov.ar
Docking and molecular dynamics simulations have provided insights into these interactions. For example, the quaternized quinuclidinium moiety of certain derivatives forms stable cation-π interactions with the aromatic box of the hα7 orthosteric binding site. conicet.gov.arconicet.gov.ar In contrast, at the hα4β2 receptor, some compounds are proposed to block the ion channel by interacting with a luminal domain. conicet.gov.arconicet.gov.ar
The orientation of hydrophobic aromatic rings on the ligand is also critical for receptor subtype recognition, influencing interactions with amino acid residues on the complementary face of the receptor. nih.gov Molecular docking studies on α7 and α3β4 nAChR homology models have shown that the quinuclidine ring can interact with key residues like Trp149 and Tyr93 in the α7 subtype. mdpi.com The strength of interactions, such as salt bridges versus hydrogen bonds, can determine the selectivity for one subtype over another. mdpi.com
Effects on Cellular Signaling Pathways (e.g., Calcium Influx).wikipedia.org
The binding of an agonist to an nAChR, which is a ligand-gated ion channel, typically leads to the opening of the channel and an influx of cations, including calcium (Ca2+). conicet.gov.arconicet.gov.ar This increase in intracellular calcium concentration is a key downstream signaling event that can be measured to assess the functional activity of a compound.
Functional assays measuring Ca2+ influx are commonly used to test the antagonistic or agonistic potency of compounds at different nAChR subtypes. conicet.gov.arconicet.gov.ar For example, the antagonistic properties of 2-benzylquinuclidine derivatives were determined by their ability to inhibit Ca2+ influx in cells expressing specific human nAChR subtypes. conicet.gov.arconicet.gov.ar Some local anesthetics have been shown to inhibit Ca2+ influx stimulated by concanavalin (B7782731) A, suggesting they can inactivate the Ca2+ channel of mast cells. nih.gov
Structure-Activity Relationship (SAR) Studies for Quinuclidine Analogs.wikipedia.orgingentaconnect.com
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For quinuclidine analogs targeting nAChRs, several key SAR principles have been established.
A library of benzamides was used to establish an initial SAR for α7 nAChR agonist activity, which notably diverged from the SAR of the same compound class at the structurally homologous 5-HT3 receptor. nih.gov For quinuclidine amides, para-substitution on the quinuclidine ring and a (3R) stereochemical configuration are generally favored for enhanced potency and affinity as α7 nAChR agonists. wikipedia.org
Further SAR studies on quinuclidine-triazole derivatives have highlighted three crucial components for high affinity and selectivity towards the α3β4 nAChR: an (S)-enantiomer of the quinuclidine ring, a triazole ring, and a large hydrophobic group. mdpi.com The stereochemistry at the C3 position of the quinuclidine scaffold is a consistent and significant factor influencing nAChR subtype selectivity, with (R)-enantiomers generally favoring the α7 subtype and (S)-enantiomers preferring the α3β4 subtype. nih.govresearchgate.net
Advanced Analytical Characterization Techniques in Benzoclidine Hydrochloride Research
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For Benzoclidine (B90823) hydrochloride, HPLC methods are crucial for assessing purity, identifying related substances, and monitoring stability.
Although detailed experimental parameters for Benzoclidine hydrochloride are not published, the table below outlines a hypothetical, yet typical, set of HPLC conditions that would be a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical starting point for HPLC method development for this compound and is not based on a specific published study.
Spectroscopic Characterization Methods (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹³C NMR Spectroscopy: The PubChem database references a ¹³C NMR spectrum for Benzoclidine, available through SpectraBase. nih.gov This spectrum would provide a peak for each unique carbon atom in the molecule, allowing for the confirmation of the carbon skeleton. The chemical shifts would be characteristic of the carbonyl carbon of the ester, the aromatic carbons of the benzoate (B1203000) ring, the carbons of the quinuclidinyl group, and the carbon atom attached to the ester oxygen. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is crucial for confirming the molecular weight and aspects of the structure.
Gas Chromatography-Mass Spectrometry (GC-MS): The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center lists GC-MS data for Benzoclidine. nih.gov The electron ionization (EI) mass spectrum of Benzoclidine would be expected to show a molecular ion peak corresponding to the mass of the free base (C₁₄H₁₇NO₂). Common fragmentation patterns for similar structures often involve the cleavage of the ester bond and fragmentation of the quinuclidine (B89598) ring. The PubChem entry for Benzoclidine (CID 65630) indicates that the base peak in the mass spectrum is at m/z 126, with the second most intense peak at m/z 105. nih.gov
The following table summarizes the key spectroscopic data available for Benzoclidine from public databases.
| Technique | Database/Source | Key Information |
| ¹³C NMR | SpectraBase (via PubChem) | Provides data on the carbon skeleton of the molecule. nih.gov |
| GC-MS | NIST Mass Spectrometry Data Center (via PubChem) | NIST Number: 408861. Shows major fragment ions at m/z 126 and 105, and a molecular ion peak at m/z 231. nih.gov |
Electrochemical and Other Advanced Analytical Approaches
Electrochemical methods can be used for the quantitative analysis of electroactive compounds like this compound. The tertiary amine group in the quinuclidine ring can be electrochemically oxidized. While specific studies on the electrochemical detection of this compound are not prevalent, methods developed for other amine-containing pharmaceuticals could be adapted. Techniques like cyclic voltammetry could be used to study its redox behavior, and more sensitive techniques like differential pulse voltammetry or square-wave voltammetry could be developed for its quantification in various matrices.
The development of biosensors is another advanced analytical approach. For instance, electrochemical biosensors could potentially be designed for the specific and sensitive detection of this compound, although no such sensors have been described in the literature to date.
Preclinical Pharmacological Investigations: in Vitro and in Vivo Models
In Vitro Pharmacological Evaluation
Quinuclidine-based compounds, particularly quaternary quinuclidinium oximes, have demonstrated significant antimicrobial properties against a range of bacterial strains. In one study, a series of novel N-alkyl/alkylaryl derivatives of 3-hydroxyiminoquinuclidine were synthesized and evaluated for their antimicrobial activity. All tested compounds showed potent activity, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL. nih.gov
Two compounds, para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes, were particularly effective, displaying broad-spectrum activity against both gram-positive and gram-negative bacteria with MIC values from 0.25 to 4.00 μg/mL. nih.gov Notably, their activity against the multidrug-resistant pathogen Pseudomonas aeruginosa was significant. nih.gov The activity of these compounds against Klebsiella pneumoniae was found to be 256-fold and 16-fold greater than gentamicin, respectively. nih.gov Generally, the quaternary N-benzyl derivatives of quinuclidine (B89598) oximes showed more potent and broader antimicrobial activity compared to their non-quaternized counterpart, 3-hydroxyiminoquinuclidine (qox), which exhibited poor activity. nih.gov
Similarly, another study highlighted that quaternary 3-aminoquinuclidines exhibit potent activity against clinically relevant bacterial strains, with most derivatives having MICs in the low single-digit micromolar range. nih.gov
Interactive Data Table: Antimicrobial Activity of Quinuclidinium Oxime Derivatives This table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinuclidinium oxime derivatives against various bacterial strains.
| Compound | S. aureus (ATCC 25923) | E. faecalis (ATCC 29212) | E. coli (FNSST 982) | K. pneumoniae (FNSST 011) | P. aeruginosa (FNSST 982) |
| qox | 128.00 | 256.00 | 256.00 | 256.00 | 128.00 |
| Compound 5 | 1.00 | 1.00 | 0.50 | 1.00 | 0.25 |
| Compound 10 | 4.00 | 2.00 | 1.00 | 0.50 | 0.25 |
| Gentamicin | 0.50 | 8.00 | 2.00 | 8.00 | 64.00 |
| Cefotaxime | 8.00 | >256.00 | 0.06 | 0.06 | 16.00 |
| (Data sourced from reference nih.gov) |
The cytotoxicity of quinuclidine derivatives has been evaluated using various cell lines, often employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. nih.gov
In a study profiling novel quinuclidine-based derivatives, the cytotoxic effects of 14 different N-alkyl quaternary quinuclidines were assessed on neuron-like SH-SY5Y and hepatocyte HepG2 cell lines. nih.govijpras.com After 24 hours of exposure, six of the monoquaternary derivatives, particularly those with longer alkyl chains (C12–C16), demonstrated cytotoxic effects at concentrations up to 200 μM. nih.govijpras.com Further investigation revealed that this cytotoxicity was associated with a significant release of lactate dehydrogenase (LDH) and a decrease in the mitochondrial membrane potential of the cells. nih.govijpras.com
Another study investigated a novel quinuclidinone derivative (compound 2) for its effects on human MCF-7 breast cancer cells and normal breast epithelial cells (MCF-12a). chemicalbook.com The results indicated that this derivative induced growth inhibition primarily through apoptosis in the cancer cells, while exhibiting less cytotoxic effects on the normal cells. chemicalbook.com
Interactive Data Table: Cytotoxicity of Monoquaternary Quinuclidine Derivatives This table shows the concentrations of selected quinuclidine derivatives that resulted in approximately 50% cell viability (IC50) in SH-SY5Y and HepG2 cell lines after 24 hours.
| Compound | Alkyl Chain | IC50 on SH-SY5Y (µM) | IC50 on HepG2 (µM) |
| Compound 3 | C12 | ~15 | ~20 |
| Compound 4 | C14 | ~10 | ~10 |
| Compound 5 | C16 | ~7 | ~7 |
| Compound 10 | C12 | ~100 | ~100 |
| Compound 11 | C14 | ~40 | ~40 |
| Compound 12 | C16 | ~25 | ~25 |
| (Data interpreted from reference ijpras.com) |
Recent studies have begun to elucidate the impact of quinuclidine derivatives on cellular redox homeostasis. An investigation into the oxidative stress effects of six N-alkyl quaternary quinuclidine derivatives in SH-SY5Y neuroblastoma cells revealed that these compounds can significantly affect cellular redox balance. nih.govcrownbio.com
The study measured reactive oxygen/nitrogen species (ROS/RNS), lipid peroxidation, glutathione (GSH) levels, and superoxide dismutase (SOD) activity. nih.govcrownbio.com The findings indicated that the tested quinuclidine compounds, particularly the oxime derivatives (QNOHs), significantly increased ROS and RNS levels. nih.govcrownbio.com While lipid peroxidation was not affected, a depletion of GSH was observed with some derivatives, and there was a notable impact on SOD activity. Specifically, cytosolic Cu/Zn-SOD activity increased, while mitochondrial Mn-SOD activity decreased, suggesting a degree of mitochondrial dysfunction. nih.govcrownbio.com These effects were dependent on the structural properties of the compounds, such as the presence of a hydroxyl or oxime group and the length of the alkyl chain. nih.govcrownbio.com
Furthermore, it has been reported that 2,2-substituted quinuclidine-3-one derivatives can suppress both branches of the cellular defense against oxidative stress. kyinno.com These compounds have been shown to cause a reversible inhibition of thioredoxin reductase (TrxR) 1 and also lead to the depletion of cellular glutathione. kyinno.com The antibacterial mechanism of certain quaternary 3-aminoquinuclidines has also been linked to the generation of reactive oxygen species, which contributes to their membranolytic mode of action. nih.gov
Animal Model Studies for Quinuclidine-Based Compounds
Quinuclidine-based compounds have been evaluated in various animal models to assess their behavioral and functional effects. Benzoclidine (B90823) hydrochloride (3-Quinuclidinyl benzilate or BZ) is a potent, non-selective muscarinic acetylcholine (B1216132) receptor antagonist. Due to its ability to cross the blood-brain barrier and induce delirium and cognitive dysfunction, it has been used to create pharmacological animal models of cognitive impairment for studying neurodegenerative disorders like Alzheimer's disease. A study in rats investigated the toxicokinetics of BZ and found that its concentration remained steady in the brain with slow elimination, which could explain the long duration of cognitive impairment observed in passive avoidance tasks.
In contrast to inducing cognitive deficits, other quinuclidine derivatives have shown potential for improving cognitive function. For instance, a series of quinuclidine derivatives incorporating phenothiazine moieties were synthesized and evaluated as squalene synthase inhibitors. The most potent compound in this series, when administered orally to hamsters, effectively reduced both plasma total cholesterol and triglyceride levels, demonstrating a functional therapeutic effect.
Furthermore, a novel quinuclidinone derivative was assessed for its anticancer efficacy in a rat model of N-Nitroso-N-methylurea-induced breast cancer. chemicalbook.com The compound led to a significant reduction in tumor size compared to the untreated group, with an approximate lethal dose determined to be 90 mg/kg. chemicalbook.com
The use of combination therapies is a growing strategy in preclinical research to enhance therapeutic efficacy and overcome drug resistance. This approach involves administering multiple drugs simultaneously or sequentially to target different pathological pathways. While the principle of combination therapy is well-established in preclinical animal models for various diseases, including cancer, specific studies detailing the use of Benzoclidine hydrochloride or other quinuclidine derivatives in such combinatorial regimens in vivo are not extensively documented in the reviewed scientific literature. The evaluation of potential synergistic or antagonistic effects of quinuclidine-based compounds when combined with other therapeutic agents in animal models represents an area for future investigation.
Investigation of Systemic Biological Effects
Content on the systemic biological effects of this compound in preclinical in vitro and in vivo models is currently unavailable in the public scientific literature.
Computational Chemistry and Molecular Modeling in Benzoclidine Hydrochloride Research
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional shape, or conformation, of a molecule is critical to its interaction with biological targets. Conformational analysis of benzoclidine (B90823) hydrochloride involves identifying its stable, low-energy shapes and understanding the energy barriers between them. This exploration is crucial because the molecule's active conformation when bound to a receptor may not be its lowest energy state in solution. researchgate.net
Researchers employ various computational techniques to map the conformational landscape. researchgate.net Methodologies often begin with a conformational search to explore the potential energy surface (PES), which is a mathematical representation of the energy of a molecule as a function of its geometry. researchgate.net By systematically rotating dihedral angles of flexible bonds, particularly the ester linkage between the quinuclidine (B89598) and benzoate (B1203000) moieties, a collection of minimum energy conformers can be generated. researchgate.net
One advanced approach involves combining ab initio molecular dynamics with a probability search in a reduced dimensional space to perform a full conformational analysis. mdpi.com The resulting geometries are then clustered to define the complete conformational space of the compound. mdpi.com For a more detailed understanding, two-dimensional potential energy surfaces (2D-PES) can be calculated by systematically varying key torsional angles. mdpi.comresearchgate.net This allows for the visualization of energy wells corresponding to stable conformations and the energy landscape the molecule must traverse to switch between them. mdpi.com
Table 1: Techniques in Conformational Analysis of Quinuclidine Derivatives
| Technique | Description | Application to Benzoclidine Research |
| Potential Energy Surface (PES) Scan | Calculation of molecular energy by systematically varying specific geometric parameters, such as torsional angles. mdpi.com | Identifies low-energy conformers and transition states between them for the benzoclidine molecule. researchgate.netmdpi.com |
| Ab Initio Molecular Dynamics | A simulation method that calculates the forces on atoms "on-the-fly" using quantum mechanics, providing a dynamic view of molecular motion. mdpi.com | Explores the conformational space of benzoclidine by simulating its movement over time, revealing accessible conformations and their relative stabilities. researchgate.netmdpi.com |
| Tensor Decomposition | A mathematical method used to analyze the large datasets generated from molecular dynamics trajectories to identify the most significant motions (principal components). mdpi.com | Decomposes complex molecular dynamics data of benzoclidine to pinpoint key conformational changes and their probabilities. mdpi.com |
| Geometry Optimization & Clustering | Computational processes to find the lowest energy structure for a given conformation and then group similar structures together. mdpi.com | Refines the structures of potential benzoclidine conformers and categorizes them into distinct families based on shape. mdpi.com |
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) simulations represent a powerful tool for studying the dynamic behavior of benzoclidine hydrochloride with high accuracy. mdpi.comarxiv.org Unlike classical molecular dynamics which relies on pre-parameterized force fields, AIMD calculates the forces between atoms using quantum mechanical principles at each step of the simulation. researchgate.netmdpi.com This provides a more fundamental and often more accurate description of the molecule's behavior, especially concerning electronic properties and chemical reactivity. mdpi.com
In the context of benzoclidine and related quinuclidine compounds, AIMD simulations are performed by integrating the equations of motion using algorithms like the velocity Verlet algorithm. mdpi.comresearchgate.net The forces are computed using methods such as the semi-empirical PM7 method or more rigorous density functional theory (DFT) approaches. mdpi.com These simulations, which can span nanoseconds, generate trajectories that offer a detailed view of the molecule's flexibility, vibrational modes, and interactions with its environment (e.g., solvent molecules). mdpi.comnih.gov
A key application of AIMD is in conformational analysis, where the simulation trajectories are used to explore the phase space relevant at a given temperature. researchgate.net By analyzing these trajectories, researchers can generate a probability distribution of different conformations, providing insights that complement static PES explorations. mdpi.com This dynamic approach is particularly valuable for understanding how phenomena like protonation can induce significant changes in the conformational space explored by a molecule, which in turn can affect its interaction with a biological target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
The process involves several key steps. First, a dataset of molecules with known biological activities is compiled. researchgate.net For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic properties: (e.g., lowest unoccupied molecular orbital energy) researchgate.net
Hydrophobicity: (e.g., octanol-water partition coefficient) researchgate.netresearchgate.net
Steric/Shape properties: (e.g., molecular surface area, WHIM indices) researchgate.netresearchgate.net
Topological properties: (e.g., number of specific atoms or bonds) researchgate.net
These models, once validated, can be used to predict the activity of new, unsynthesized benzoclidine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netresearchgate.net This approach significantly shortens the time and resources required for drug discovery. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like benzoclidine) when it binds to a target protein to form a stable complex. nih.gov This method is crucial for understanding the molecular basis of benzoclidine's action and for designing more potent and selective analogs. nih.gov
The docking process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of benzoclidine within the active site of its target receptor. The scoring function then estimates the binding affinity for each pose, and the poses are ranked. nih.gov
While the crystal structure of benzoclidine's primary targets, such as specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), may not always be available, homology models are often used. researchgate.net Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between benzoclidine and specific amino acid residues in the receptor's binding pocket. For instance, studies on similar compounds targeting other receptors have identified critical interactions with residues like glutamic acid and arginine. nih.gov This information is invaluable for explaining structure-activity relationships and guiding the design of new molecules with improved binding characteristics.
Table 2: Key Concepts in Molecular Docking
| Concept | Description | Relevance to Benzoclidine |
| Ligand | The small molecule being studied. | This compound. |
| Target | The macromolecule (usually a protein or receptor) to which the ligand binds. | e.g., Nicotinic acetylcholine receptors (nAChRs). researchgate.netresearchgate.net |
| Binding Site / Active Site | The specific region on the target protein where the ligand binds. | The pocket within the nAChR that accommodates benzoclidine. |
| Pose | A specific orientation and conformation of the ligand within the binding site. | Predicting the most stable 3D arrangement of benzoclidine at the receptor. |
| Scoring Function | An algorithm used to estimate the binding free energy or affinity for a given pose. nih.gov | Ranks different binding poses to identify the most likely and potent interaction. |
Homology Modeling and Receptor Structure Prediction
For many drug targets, including some receptor subtypes relevant to benzoclidine, experimentally determined structures (via X-ray crystallography or cryo-EM) are not available. nih.gov In such cases, homology modeling provides a powerful alternative for generating a three-dimensional model of the target protein. nih.govresearchgate.net
This method is based on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures. The process involves:
Template Identification: Finding one or more experimentally solved protein structures that have a high sequence similarity to the target receptor of benzoclidine. For nAChRs, other ligand-gated ion channels can serve as templates. nih.gov
Sequence Alignment: Aligning the amino acid sequence of the target with the sequence of the template(s).
Model Building: Building a 3D model of the target by copying the coordinates of the aligned residues from the template structure and modeling the non-aligned regions (loops).
Refinement and Validation: Optimizing the model to resolve any structural inconsistencies and validating its quality using various computational tools.
The resulting homology model, while theoretical, can be sufficiently accurate to be used in molecular docking simulations. nih.gov This allows researchers to study the binding of benzoclidine and its analogs, providing structural hypotheses about ligand-receptor interactions that can be tested experimentally through methods like site-directed mutagenesis. researchgate.netnih.gov
In Silico Screening and Lead Optimization Strategies
In silico screening and lead optimization are computational strategies used to accelerate the discovery of new drug candidates. nih.gov These approaches are highly relevant for exploring the chemical space around the benzoclidine scaffold to identify derivatives with improved properties.
Virtual Screening: This involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific target. nih.gov This can be done in two main ways:
Structure-Based Virtual Screening (SBVS): Docking thousands or millions of compounds into the 3D structure (or homology model) of the target receptor and selecting the top-scoring hits. nih.gov
Ligand-Based Virtual Screening (LBVS): Searching for molecules in a database that are structurally similar to known active compounds like benzoclidine, using 2D fingerprints or 3D shape comparisons. d-nb.info
Lead Optimization: Once initial "hit" compounds are identified, lead optimization aims to modify their structure to improve potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govmdpi.com Computational tools play a vital role in this iterative process. For example, a genetic algorithm can be used to generate thousands of virtual analogs of a lead compound. nih.gov These analogs can then be filtered using QSAR models to predict their activity and ADMET properties, followed by docking simulations to confirm their binding interactions. nih.govmdpi.com This integrated in silico approach allows for the rapid design and prioritization of new benzoclidine derivatives, focusing synthetic efforts on the most promising candidates. nih.gov
Q & A
Q. What are the optimal laboratory synthesis routes for Benzoclidine hydrochloride, and how can reaction efficiency be maximized?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation (using anhydrous AlCl₃ as a catalyst) or nucleophilic substitution reactions. To maximize efficiency:
- Optimize molar ratios of reactants (e.g., benzaldehyde derivatives and chlorinating agents) .
- Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproducts .
- Purify via recrystallization or vacuum distillation, ensuring solvent selection aligns with compound solubility .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H- and ¹³C-NMR to confirm proton and carbon environments, comparing shifts to literature data .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretches near 1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection .
- Melting Point Analysis : Validate purity by comparing observed vs. theoretical ranges .
Q. What are the best practices for conducting stability studies of this compound under varying environmental conditions (pH, temperature, light exposure)?
- Methodological Answer :
- Use accelerated stability testing: Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .
- Assess photostability using controlled UV/visible light chambers .
- Apply the Arrhenius equation to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound in aqueous solutions?
- Methodological Answer :
- Cross-validate computational models (e.g., DFT, MD simulations) with experimental kinetic studies under controlled pH and ionic strength .
- Replicate experiments using isotopically labeled analogs (e.g., deuterated solvents) to trace reaction pathways .
- Conduct sensitivity analyses to identify variables (e.g., solvation effects) that disproportionately impact reactivity .
Q. What experimental design considerations are critical when comparing the pharmacological activity of this compound derivatives in in vitro vs. in vivo models?
- Methodological Answer :
- Standardize in vitro assays (e.g., receptor binding affinity) with positive controls (e.g., known agonists/antagonists) .
- For in vivo studies, select animal models with homologous metabolic pathways to humans and control for bioavailability differences .
- Use factorial design to isolate variables (e.g., dosage, administration route) and reduce confounding factors .
Q. How can researchers employ factorial design to optimize the synthesis parameters of this compound for enhanced yield and reduced byproducts?
- Methodological Answer :
- Screen critical variables (temperature, catalyst concentration, reaction time) using a 2³ factorial design .
- Analyze interactions between variables via response surface methodology (RSM) to identify optimal conditions .
- Validate results with triplicate runs and statistical tools (e.g., ANOVA) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
